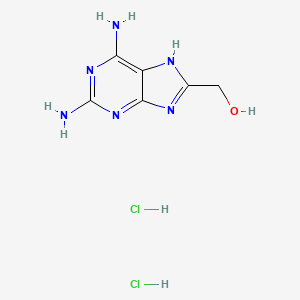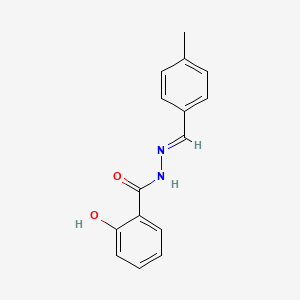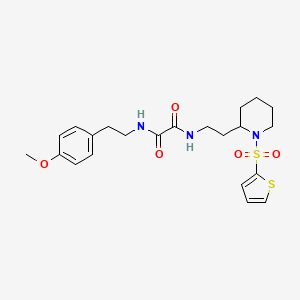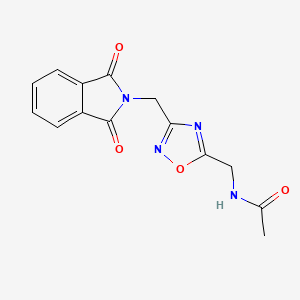
N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide” is a complex organic compound. It contains an isoindoline ring, which is a common structural motif in many pharmaceuticals . The compound also contains an oxadiazole ring, which is known for its wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized from phthalic anhydride and various hydrazides . For example, phthalimide derivatives were synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antidepressant Potential
Research has shown that derivatives similar to N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide have significant anticonvulsant and antidepressant properties. For instance, a series of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide demonstrated considerable anticonvulsant activities through maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice. The most effective compound in this series exhibited both significant anticonvulsant activity and a favorable toxic dose profile, highlighting the therapeutic potential of these compounds in epilepsy treatment (Nath et al., 2021). Additionally, another study on 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives found them to protect against PTZ-induced seizure and exhibit potent antidepressant-like activity, suggesting a dual therapeutic application in the management of epilepsy and depression (Zhen et al., 2015).
Anti-inflammatory Properties
Compounds with a core structure similar to this compound have also demonstrated promising anti-inflammatory activities. A series of novel derivatives were synthesized and showed significant anti-inflammatory effects in both in vitro and in vivo models. This indicates their potential for development into new anti-inflammatory agents (Nikalje et al., 2015).
Antimicrobial and Antifungal Activities
Research into this compound-related compounds has identified promising antimicrobial and antifungal properties. Compounds derived from this chemical structure have been evaluated for their antibacterial and antifungal activities, showing potential as new antimicrobial agents. This highlights the broad spectrum of biological activities that these compounds possess, potentially leading to new treatments for various microbial infections (Patel & Dhameliya, 2010).
Luminescence and Electrochemical Properties
The synthesis of 1,3,4-oxadiazole acetamide derivatives, including those structurally related to this compound, and their complexes with Eu(III) and Tb(III) has been studied for luminescence properties. These compounds exhibit characteristic luminescence, suggesting potential applications in materials science, particularly in the development of new luminescent materials (Zhang et al., 2015).
Eigenschaften
IUPAC Name |
N-[[3-[(1,3-dioxoisoindol-2-yl)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-8(19)15-6-12-16-11(17-22-12)7-18-13(20)9-4-2-3-5-10(9)14(18)21/h2-5H,6-7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZQNRLCGZBEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=NO1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

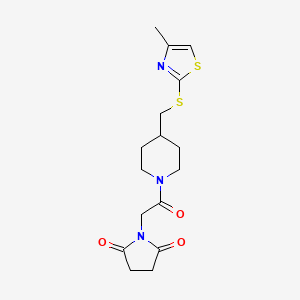
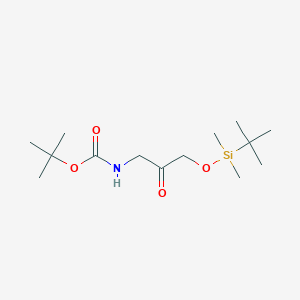
![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2669403.png)
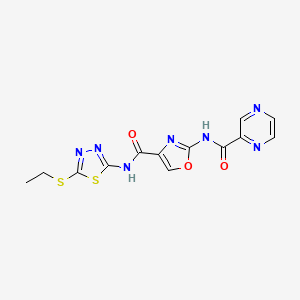
![N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B2669407.png)

![N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2669410.png)
![4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2669412.png)
![6-Cyclopropyl-3-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2669413.png)
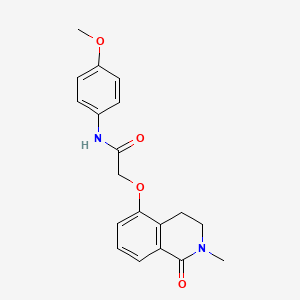
![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2669417.png)
